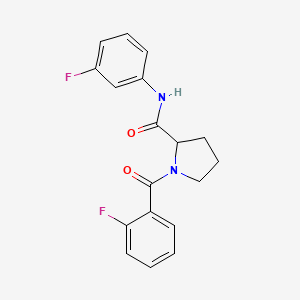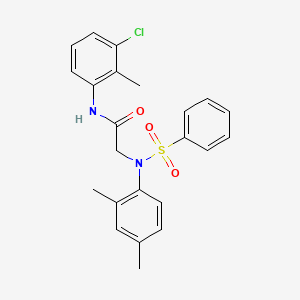![molecular formula C21H26F2N2O2 B6091080 2-[1-[(3,4-difluorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazin-2-yl]ethanol](/img/structure/B6091080.png)
2-[1-[(3,4-difluorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazin-2-yl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[1-[(3,4-difluorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazin-2-yl]ethanol is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with difluorophenyl and methoxyphenyl groups, as well as an ethanol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[(3,4-difluorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazin-2-yl]ethanol typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Substitution Reactions: The piperazine ring is then functionalized with the difluorophenyl and methoxyphenyl groups through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.
Introduction of the Ethanol Moiety:
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-[1-[(3,4-difluorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazin-2-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
2-[1-[(3,4-difluorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazin-2-yl]ethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, including its use as an antidepressant, antipsychotic, or anxiolytic agent.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-[1-[(3,4-difluorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazin-2-yl]ethanol involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific biological context and the target receptors.
類似化合物との比較
Similar Compounds
- 2-[1-[(3,4-dichlorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazin-2-yl]ethanol
- 2-[1-[(3,4-difluorophenyl)methyl]-4-[(2-hydroxyphenyl)methyl]piperazin-2-yl]ethanol
Uniqueness
2-[1-[(3,4-difluorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazin-2-yl]ethanol is unique due to the presence of both difluorophenyl and methoxyphenyl groups, which may confer distinct pharmacological properties compared to similar compounds. These structural features can influence the compound’s binding affinity, selectivity, and overall biological activity.
特性
IUPAC Name |
2-[1-[(3,4-difluorophenyl)methyl]-4-[(2-methoxyphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26F2N2O2/c1-27-21-5-3-2-4-17(21)14-24-9-10-25(18(15-24)8-11-26)13-16-6-7-19(22)20(23)12-16/h2-7,12,18,26H,8-11,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMWJDRICZSEOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCN(C(C2)CCO)CC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(6-ethyl-2-pyridinyl)-5-[1-(methoxyacetyl)-2-pyrrolidinyl]-2-thiophenecarboxamide](/img/structure/B6090998.png)
![1-(SEC-BUTYL)-5-(DIFLUOROMETHYL)-7-(2-FURYL)-2-SULFANYLPYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B6091004.png)
![3-chloro-4-fluoro-N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]aniline](/img/structure/B6091010.png)
![N-benzyl-N-[(9-ethyl-9H-carbazol-3-yl)methyl]ethanamine](/img/structure/B6091015.png)

![N-ethyl-3-[2-(3-fluorophenyl)ethyl]-1-piperidinecarboxamide](/img/structure/B6091018.png)
![2-[(Z)-1-(4-HYDROXY-3-METHOXY-5-NITROPHENYL)METHYLIDENE][1,3]THIAZOLO[3,2-A][1,3]BENZIMIDAZOL-3-ONE](/img/structure/B6091038.png)

![N-methyl-5-[1-(pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B6091053.png)
![N-[3-(3,4-dihydro-2H-quinolin-1-yl)propyl]-1-(2-methoxyethyl)-6-oxopiperidine-3-carboxamide](/img/structure/B6091063.png)
![5-(4-fluorophenyl)-3-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6091065.png)
![2-(1-methyl-1H-imidazol-2-yl)-N-[2-(6-oxo-1,6-dihydropyrimidin-4-yl)ethyl]benzamide](/img/structure/B6091081.png)
![5-fluoro-2-{[2-(prop-2-en-1-yl)phenoxy]methyl}-1H-1,3-benzodiazole](/img/structure/B6091086.png)
![N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B6091089.png)
